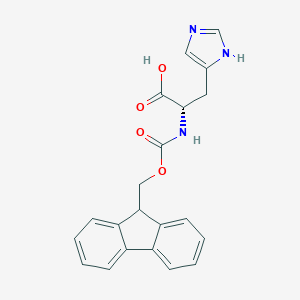

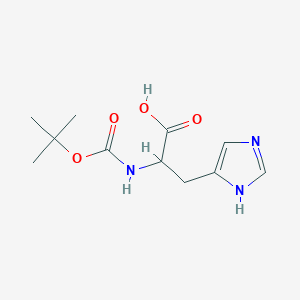

Boc-His-OH

概要

説明

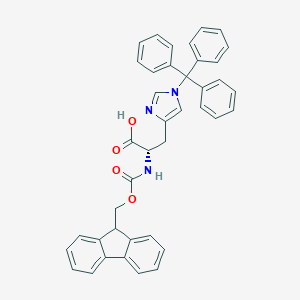

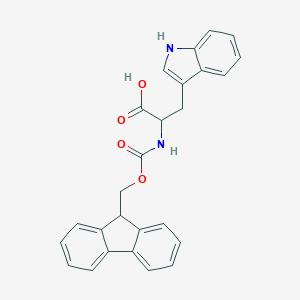

Nα-tert-ブトキシカルボニル-D-ヒスチジン: は、アミノ基がtert-ブトキシカルボニル(Boc)基で保護されたアミノ酸D-ヒスチジンの誘導体です。この化合物は、D-ヒスチジン残基を導入するためのビルディングブロックとして、ペプチド合成で一般的に使用されています。Boc基は、特定の条件下で除去して遊離アミノ基を露出させることができる保護基として機能します。

準備方法

合成経路と反応条件: Nα-tert-ブトキシカルボニル-D-ヒスチジンの調製は、通常、D-ヒスチジンのアミノ基をtert-ブトキシカルボニル基で保護することを含みます。これは、D-ヒスチジンをジ-tert-ブチルジカルボネート(Boc2O)と、トリエチルアミンなどの塩基の存在下で反応させることで達成できます。反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。 生成物はその後、再結晶またはクロマトグラフィーによって精製されます .

工業生産方法: 工業環境では、Nα-tert-ブトキシカルボニル-D-ヒスチジンの生産は、同様の原理に従いますが、より大規模です。このプロセスには、一貫した品質と収量を確保するために、自動反応器と連続フローシステムの使用が含まれます。 反応条件は、廃棄物とエネルギー消費を最小限に抑えるように最適化されており、グリーンケミストリーの原則に沿っています .

化学反応の分析

反応の種類: Nα-tert-ブトキシカルボニル-D-ヒスチジンは、次のようなさまざまな化学反応を起こします。

脱保護: Boc基は、ジクロロメタン中のトリフルオロ酢酸(TFA)などの酸性条件下で除去できます。

カップリング反応: 他のアミノ酸やペプチドとペプチド結合を形成するために、ペプチドカップリング反応に関与できます。

一般的な試薬と条件:

脱保護: トリフルオロ酢酸(TFA)、塩酸(HCl)。

カップリング: カルボジイミド(例:EDC、DCC)、HOBt、およびDIPEAなどの塩基。

置換: ハロアルカンなどの求電子剤.

主な生成物:

脱保護: D-ヒスチジン。

カップリング: D-ヒスチジン残基を含むペプチド。

置換: 置換ヒスチジン誘導体.

科学的研究の応用

Nα-tert-ブトキシカルボニル-D-ヒスチジンは、化学、生物学、医学、および産業の分野において、特に科学研究で広く使用されています。

化学: ペプチドやタンパク質の合成におけるビルディングブロックとして使用されます。

生物学: 酵素機構やタンパク質相互作用の研究に使用されます。

医学: ペプチドベースの薬物や治療薬の開発に使用されます。

作用機序

Nα-tert-ブトキシカルボニル-D-ヒスチジンの作用機序は、主にペプチド合成における保護アミノ酸としての役割にあります。Boc基は、合成プロセス中にアミノ基を保護し、不要な副反応を防ぎます。脱保護後、遊離アミノ基はペプチド結合形成に関与することができます。 ヒスチジンのイミダゾール環は、金属イオンやその他の生体分子と相互作用して、酵素活性やタンパク質機能に影響を与える可能性もあります .

類似化合物との比較

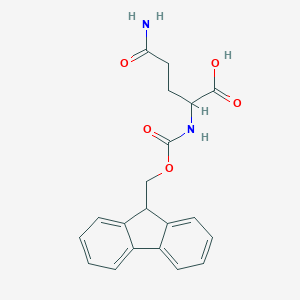

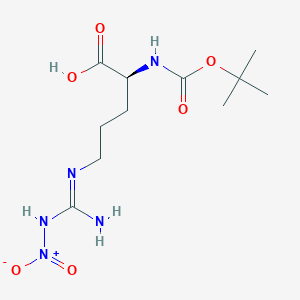

Nα-tert-ブトキシカルボニル-D-ヒスチジンは、他のBoc保護アミノ酸と比較できます。

Nα-tert-ブトキシカルボニル-L-ヒスチジン: ペプチド合成で同様に使用される、ヒスチジンのL-異性体ですが、立体化学が異なります。

Nα-tert-ブトキシカルボニル-D-アラニン: ペプチド合成で使用される別のBoc保護D-アミノ酸。

Nα-tert-ブトキシカルボニル-L-アラニン: ペプチド合成で使用される、アラニンのL-異性体.

独自性: Nα-tert-ブトキシカルボニル-D-ヒスチジンは、D-配置とイミダゾール環の存在によりユニークであり、特定の化学的特性と反応性を付与します。 D-配置により、特定の立体化学的要求を持つペプチドの合成に役立ちます .

特性

IUPAC Name |

3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLQYFMYHISQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-52-5 | |

| Record name | 17791-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

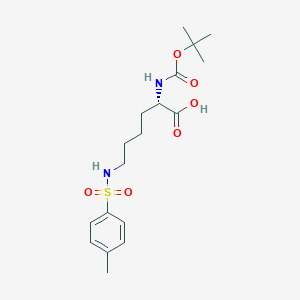

Feasible Synthetic Routes

Q1: Why is the preparation and purification of Boc-His-OH considered challenging?

A1: Most Nα-protected histidines, including this compound (Nα-tert-Butoxycarbonyl-L-histidine), are highly water-soluble. This characteristic makes traditional purification methods, which often rely on solubility differences, difficult to apply effectively. []

Q2: How does the structure of Boc-Lys-OH influence its reactivity with dihydroxyacetone (DHA) compared to free lysine?

A2: Research suggests that the ε-amino group (ε-NH2) of lysine plays a crucial role in the color development observed during DHA-mediated tanning reactions. Interestingly, Boc-Lys-OH exhibits stronger color development with DHA than free lysine under identical conditions. This observation suggests that protecting the α-amino group with the tert-butoxycarbonyl (Boc) group may enhance the reactivity of the ε-NH2 group in lysine with DHA. []

Q3: Can this compound be used to study enzyme activity?

A3: Yes, this compound can be used as a substrate to study the catalytic activity of enzymes like papain. Specifically, this compound serves as the substrate for esterification reactions catalyzed by papain. Researchers can monitor the reaction progress using techniques like proton nuclear magnetic resonance (1H-NMR) to determine product yield and assess enzyme activity. []

Q4: Is there a simple and efficient method for purifying this compound?

A4: Yes, researchers have developed a streamlined approach for purifying Nα-protected histidines like this compound, Z-His-Oh, and Z(OMe)-His-OH. This method utilizes ion-exchange column chromatography, offering a more straightforward alternative to traditional purification techniques. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。